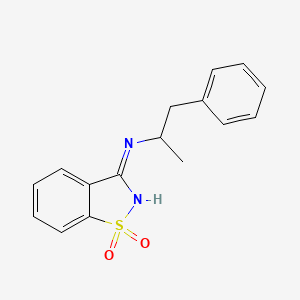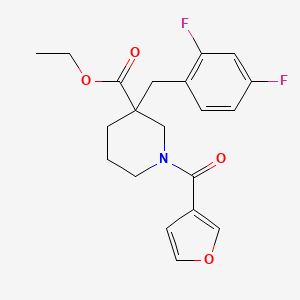![molecular formula C21H27N3O3S B5974981 N-[(5-methylfuran-2-yl)methyl]-3-[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-3-yl]propanamide](/img/structure/B5974981.png)
N-[(5-methylfuran-2-yl)methyl]-3-[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-methylfuran-2-yl)methyl]-3-[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-3-yl]propanamide is a complex organic compound that features a furan ring, a pyridine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methylfuran-2-yl)methyl]-3-[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-3-yl]propanamide typically involves multiple steps. One common approach is the reductive amination of furfurals isolated from biomass . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process would likely include the same steps as the laboratory synthesis but optimized for higher yields and efficiency. Safety measures and quality control are crucial in industrial settings to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methylfuran-2-yl)methyl]-3-[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-3-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and specific temperature and pH conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and inert atmosphere conditions.
Substitution: Halogens, nucleophiles, and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[(5-methylfuran-2-yl)methyl]-3-[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-3-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(5-methylfuran-2-yl)methyl]-3-[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-methyl-2-furanmethanamine: Another compound with a furan ring, known for its biological activities.
2-[furan-2-yl-(5-methylfuran-2-yl)methyl]-5-methylfuran: A compound with similar structural features, used in various chemical applications.
Uniqueness
N-[(5-methylfuran-2-yl)methyl]-3-[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-3-yl]propanamide is unique due to its combination of furan, pyridine, and piperidine rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-3-[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-15-7-9-17(27-15)13-23-19(25)10-8-16-5-4-12-24(14-16)21(26)18-6-3-11-22-20(18)28-2/h3,6-7,9,11,16H,4-5,8,10,12-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKZZFDCFORIMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)CCC2CCCN(C2)C(=O)C3=C(N=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B5974911.png)
![2-{1-(2,2-dimethylpropyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B5974921.png)

![4-hydroxy-3-[7-(3-iodophenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-6-methyl-2H-pyran-2-one](/img/structure/B5974947.png)
![N-cyclopentyl-5-[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine](/img/structure/B5974949.png)
![2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide](/img/structure/B5974966.png)
![(5E)-5-[(4-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5974983.png)
![2-chloro-N-[4-(ethylcarbamoyl)phenyl]benzamide](/img/structure/B5974992.png)
![2-[(4-HYDROXYANILINO)METHYLENE]-5-PHENYL-1,3-CYCLOHEXANEDIONE](/img/structure/B5975000.png)
![2-{1-(4-methoxy-2,3-dimethylbenzyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5975004.png)
![2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B5975008.png)
![[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone](/img/structure/B5975013.png)
![N-methyl-4-[(4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B5975021.png)
